Cas no 160296-40-2 (tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate)
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-fluorobenzoyl)-piperidine-1-carboxylate
- BIO-FARMA BF002994
- 1-BOC-4-(4-FLUORO-BENZOYL)-PIPERIDINE
- 1-tert-Butoxycarbonyl-4-(4-fluorobenzoyl)piperidine
- 4-(4-Fluorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester
- FT-0646938
- AS-5321
- AMY15429
- Z234855600
- 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
- DTXSID50426852
- tert-butyl4-(4-fluorobenzoyl)piperidine-1-carboxylate
- MFCD04114990
- AKOS001385876
- W-205857
- 4-(4-fluorobenzoyl)-N-t-butoxycarbonylpiperidine
- CS-W001458
- tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate;1-BOC-4-(4-FLUOROBENZOYL)PIPERIDINE
- AB19404
- 1-(t-Butoxycarbonyl)-4-(4-fluorobenzoyl)piperidine
- 4-(4-fluorobenzoyl)-N-t-butoxylcarbonylpiperidine
- 4-(4-fluorobenzoyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- SCHEMBL228921
- 160296-40-2
- EN300-26814
- ARCRECZRQVSYIP-UHFFFAOYSA-N
- 1-Boc-4-(4-Fluorobenzoyl)piperidine
- A810131
- DB-064347
-
- MDL: MFCD04114990
- Inchi: 1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
- InChI Key: ARCRECZRQVSYIP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1CCN(C(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 307.15800
- Monoisotopic Mass: 307.15837173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.155
- Melting Point: 89-91 °C
- Boiling Point: 410.4 °C at 760 mmHg
- Flash Point: 410.4 °C at 760 mmHg
- Refractive Index: 1.521
- PSA: 46.61000
- LogP: 3.59340
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H312;H315;H319;H332;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P304+P340;P305+P351+P338
- Storage Condition:Room temperature
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0100-1g |
1-Boc-4-(4-fluoro-benzoyl)-piperidine |
160296-40-2 | 97% | 1g |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0100-5g |
1-Boc-4-(4-fluoro-benzoyl)-piperidine |
160296-40-2 | 97% | 5g |
2238.83CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0100-25g |
1-Boc-4-(4-fluoro-benzoyl)-piperidine |
160296-40-2 | 97% | 25g |
8955.33CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86040-1g |
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate |
160296-40-2 | 95% | 1g |
¥211.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86040-5g |
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate |
160296-40-2 | 95% | 5g |
¥843.0 | 2023-09-06 | |
| TRC | B699728-50mg |
tert-Butyl 4-(4-Fluorobenzoyl)piperidine-1-carboxylate |
160296-40-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699728-100mg |
tert-Butyl 4-(4-Fluorobenzoyl)piperidine-1-carboxylate |
160296-40-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699728-500mg |
tert-Butyl 4-(4-Fluorobenzoyl)piperidine-1-carboxylate |
160296-40-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
| Fluorochem | 048586-1g |
1-Boc-4-(4-Fluorobenzoyl)piperidine |
160296-40-2 | 95% | 1g |
£89.00 | 2022-03-01 | |
| Fluorochem | 048586-5g |
1-Boc-4-(4-Fluorobenzoyl)piperidine |
160296-40-2 | 95% | 5g |
£264.00 | 2022-03-01 |
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Suppliers
tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Related Literature
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Research Brief on tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) in Chemical Biology and Pharmaceutical Applications
In recent years, tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and fluorobenzoyl moiety, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The unique structural features of this compound, including the tert-butyl carbamate protecting group and the 4-fluorobenzoyl substituent, contribute to its utility in medicinal chemistry and drug discovery.
Recent studies have highlighted the role of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in the synthesis of novel dopamine receptor modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the preparation of D3-selective antagonists, which show promise in treating addiction and Parkinson's disease. The fluorinated aromatic ring was found to enhance binding affinity to target receptors while maintaining favorable pharmacokinetic properties. This research underscores the compound's importance in developing CNS-targeted therapeutics with improved selectivity profiles.
In the field of enzyme inhibition, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the application of 160296-40-2 in the development of novel histone deacetylase (HDAC) inhibitors. The piperidine scaffold, when appropriately functionalized, demonstrated significant inhibitory activity against HDAC6, a target for cancer and neurodegenerative diseases. The fluorobenzoyl group was shown to contribute to the compound's ability to penetrate the blood-brain barrier, making it particularly valuable for CNS-targeted therapies.
The synthetic utility of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate has also been explored in continuous flow chemistry applications. A recent innovation described in Organic Process Research & Development (2024) demonstrated its efficient preparation using microreactor technology, achieving higher yields (85-90%) and reduced reaction times compared to traditional batch methods. This advancement addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
From a safety and pharmacokinetic perspective, recent preclinical studies have investigated the metabolic fate of derivatives containing the 160296-40-2 scaffold. Research published in Drug Metabolism and Disposition (2023) revealed that the fluorobenzoyl moiety enhances metabolic stability compared to non-fluorinated analogs, while the tert-butyl carbamate group facilitates controlled release of active pharmacophores in vivo. These findings support the continued use of this intermediate in prodrug design strategies.
Looking forward, the versatility of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate positions it as a valuable building block for diverse therapeutic applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in the development of radiopharmaceuticals, where the fluorine atom offers potential for 18F labeling in PET imaging agents. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to maintain its importance in medicinal chemistry research for years to come.
160296-40-2 (tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) Related Products
- 5053-06-5(8-(2-phenylethyl)-1-oxa-3,8-diazaspiro4.5decan-2-one)
- 16801-63-1(benzyl N-(4-oxocyclohexyl)carbamate)
- 14676-01-8(3-(Boc-Amino)-3-phenylpropionic acid)
- 10314-98-4(1-benzyloxycarbonylpiperidine-4-carboxylic acid)
- 13734-34-4((2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoic acid)
- 26250-90-8(N-Boc-3-amino-2-benzylpropionic Acid)
- 18942-49-9(Boc-D-Phe-OH)
- 22509-74-6(N-Carbethoxyphthalimide)
- 4530-18-1(2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)